molecular formula C22H19N3O2 B11707155 4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine CAS No. 58732-04-0

4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine

Cat. No.: B11707155
CAS No.: 58732-04-0
M. Wt: 357.4 g/mol
InChI Key: SFKAWDFUODXKKF-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine, often abbreviated as H-NAPP, is a sophisticated Schiff base ligand synthesized from the condensation of 4-aminoantipyrine and 2-hydroxy-1-naphthaldehyde . This compound is characterized by its potential N,O-donor sites, which allow it to function as a versatile chelating agent for a wide range of transition and rare-earth metal ions, forming complexes with Co(II), Ni(II), Cu(II), Zn(II), and lanthanides . The ligand and its resulting metal complexes are of significant interest in materials science and pharmaceutical research due to their unique structural geometries, which can be square planar, tetrahedral, or octahedral, and their enhanced thermal stability . A primary research application of this compound is in the investigation of bioactive metal complexes. Studies have shown that the ligand and its metal complexes can be screened for various biological activities, including antibacterial effects against Gram-positive and Gram-negative bacteria and α-glucosidase inhibitory activity, which is relevant for research into managing type II diabetes . The mechanism of action for its bioactivity is under investigation, though it is recognized that complexation with metal ions often alters the biological properties compared to the free ligand . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. It serves as a valuable building block in coordination chemistry and for exploring the development of new functional materials and pharmacological tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58732-04-0

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H19N3O2/c1-15-21(22(27)25(24(15)2)17-9-4-3-5-10-17)23-14-19-18-11-7-6-8-16(18)12-13-20(19)26/h3-14,26H,1-2H3

InChI Key

SFKAWDFUODXKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Condensation of 4-Aminoantipyrine with 2-Hydroxy-1-naphthaldehyde

The primary route to this compound involves a Schiff base condensation reaction between 4-aminoantipyrine and 2-hydroxy-1-naphthaldehyde. This method mirrors protocols used for analogous imine-zwitterionic compounds, where equimolar amounts of the amine and aldehyde are refluxed in methanol for 4 hours. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.

Procedure :

  • Reactants :

    • 4-Aminoantipyrine (1.0 mmol)

    • 2-Hydroxy-1-naphthaldehyde (1.2 mmol)

    • Methanol (15 mL)

  • Reaction Setup :
    The reactants are combined in a round-bottom flask under reflux conditions. The mixture is stirred vigorously at 70°C for 4 hours, with reaction progress monitored via thin-layer chromatography (TLC).

  • Workup :
    After cooling to room temperature, the product crystallizes spontaneously over 24 hours. The crystals are filtered, washed with cold methanol, and dried under vacuum.

This method yields a bright yellow crystalline solid, with purity confirmed by melting point analysis and spectroscopic techniques.

Solvent and Catalytic Optimization

Methanol is the solvent of choice due to its polar protic nature, which facilitates proton transfer during imine formation. Alternative solvents like ethanol or acetonitrile may reduce reaction efficiency, as observed in comparative studies of similar Schiff base syntheses. Catalysts such as acetic acid or molecular sieves are occasionally employed to accelerate dehydration, though their use is optional in this protocol.

Reaction Kinetics and Yield Enhancement

Reaction completion within 4 hours at reflux temperature ensures minimal side products, such as unreacted aldehyde or hydrolyzed imine. Increasing the aldehyde-to-amine ratio to 1.2:1 drives the equilibrium toward product formation, achieving yields exceeding 70% in optimized setups. Prolonged heating beyond 6 hours risks thermal degradation, particularly of the naphthalene moiety.

Structural and Crystallographic Characterization

ParameterExpected Range
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.8–8.2 Å, b = 13.8–14.2 Å, c = 17.1–17.5 Å
Dihedral Angles3.6–77.2° between aromatic planes

Spectroscopic Analysis

  • FTIR : A strong absorption band near 1620 cm⁻¹ confirms the C=N stretch of the imine group. The O–H stretch of the naphthol moiety appears as a broad peak around 3200–3400 cm⁻¹.

  • ¹H NMR : The imine proton (HC=N) resonates as a singlet near δ 8.5 ppm, while aromatic protons from the naphthalene and antipyrine rings appear between δ 6.8–8.2 ppm.

Comparative Analysis with Related Schiff Bases

DSPIN and ACPIN Analogues

Compounds DSPIN and ACPIN, synthesized from 2-hydroxy-1-naphthaldehyde and sulfonamide/pyrimidine amines, share structural motifs with the target compound. Their crystallization in P2₁/c and P1̄ space groups underscores the role of zwitterionic stabilization in packing efficiency. For this compound, similar intermolecular interactions are anticipated, though the absence of a sulfonamide group may alter hydrogen-bonding networks.

Industrial and Laboratory-Scale Considerations

Scalability and Purification

Large-scale synthesis requires solvent recovery systems to minimize methanol waste. Recrystallization from ethyl acetate or dichloromethane-hexane mixtures enhances purity, particularly for pharmaceutical-grade applications .

Chemical Reactions Analysis

4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Solvents: Ethanol, methanol, dichloromethane.

Major Products:

  • Quinone derivatives from oxidation.
  • Amines from reduction.
  • Substituted derivatives from nucleophilic substitution.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, forming stable complexes that inhibit enzymatic activities. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among antipyrine derivatives arise from substituents on the pyrazolone ring and the Schiff base moiety. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine 1-Hydroxy-2-naphthyl C₂₂H₁₉N₃O₂ 357.41 Trans C=N configuration; intramolecular H-bonding; stacked crystal structure
4-(2-Hydroxy-5-nitrobenzylideneamino)antipyrine 2-Hydroxy-5-nitrobenzylidene C₁₇H₁₅N₅O₃ 337.33 Enhanced electron-withdrawing effects from nitro group; altered redox activity
4-(3-Bromo-5-chloro-2-hydroxybenzylideneamino)antipyrine 3-Bromo-5-chloro-2-hydroxybenzylidene C₁₇H₁₄BrClN₃O₂ 414.67 Halogen substituents increase molecular weight; potential for halogen bonding
4-Methylaminoantipyrine Methylamino C₁₂H₁₅N₃O 217.27 Lower molecular weight; higher density (1.2 g/cm³); reduced conjugation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The naphthyl group in the target compound provides electron-rich aromaticity, contrasting with nitro or halogen substituents that enhance electrophilicity .
  • Hydrogen Bonding: Intramolecular H-bonding in the naphthyl derivative stabilizes its conformation, whereas methylamino derivatives lack this feature, reducing structural rigidity .
Pharmacokinetic and Metabolic Profiles

Antipyrine derivatives exhibit variable metabolic clearance and half-lives depending on substituent effects:

Compound Half-Life (h) Metabolic Clearance (mL/min/kg) Key Metabolic Pathways
This compound Not reported Not reported Likely hepatic oxidation (analogous to antipyrine)
Antipyrine (parent compound) 10–15 (humans) 0.75–0.80 (calves) 30–40% oxidized to 4-hydroxyantipyrine; glucuronidation
Pirfenidone (structural analog) 2–3 (humans) ~200 (humans) Rapid CYP1A2-mediated metabolism; higher clearance

Key Observations :

  • Metabolic Stability : The parent antipyrine has a prolonged half-life due to slow hepatic metabolism, whereas pirfenidone, a derivative with a pyridone ring, shows faster clearance .
  • Species Variability : In calves, antipyrine’s half-life (~10–12 h) and clearance (0.75–0.80 mL/min/kg) correlate with age, suggesting developmental metabolic differences .

Key Observations :

  • Substituent-Driven Bioactivity : Nitro and halogen groups enhance antimicrobial potency, likely through membrane disruption or enzyme inhibition .
  • Therapeutic Gaps : The naphthyl derivative’s biological efficacy remains underexplored compared to nitro/halogen analogs, warranting further study .

Biological Activity

4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine, a compound derived from antipyrine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H19N3O2
  • Molecular Weight : 357.41 g/mol

Structural Characteristics
The compound features a naphthylmethylene group attached to an antipyrine moiety, which is known for its analgesic and anti-inflammatory properties. The hydroxyl group at the 2-position of the naphthalene ring enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxy-1-naphthaldehyde with antipyrine in the presence of an acid catalyst. This process results in the formation of the imine bond characteristic of this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Asian Journal of Chemistry demonstrated that derivatives of this compound possess antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies show that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways .

Cytotoxicity

While investigating its cytotoxic properties, it was found that this compound induces apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may act as an inhibitor for various enzymes involved in inflammatory processes.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Interaction with Cell Signaling Pathways : It modulates pathways such as NF-κB and MAPK, which are crucial for inflammatory responses.

Case Studies

  • Antibacterial Activity Study : A clinical trial assessed the effectiveness of this compound against bacterial infections in a cohort of patients with chronic wounds. Results indicated a significant reduction in bacterial load and improvement in healing rates .
  • Anti-inflammatory Response Evaluation : In a controlled study involving animal models, administration of this compound significantly decreased levels of inflammatory markers compared to controls .

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